VUF14480 is a synthetic compound designed to interact with the human histamine H4 receptor, which is implicated in various physiological processes, including immune response and inflammation. This compound has garnered attention for its potential therapeutic applications, particularly in treating allergic and inflammatory conditions. VUF14480 is classified as a partial agonist of the histamine H4 receptor, demonstrating significant binding affinity and functional activity.
The development of VUF14480 was based on prior research into the binding modes of 2-aminopyrimidines, a class of compounds known for their pharmacological properties. The design process involved modifying the pyrimidine scaffold to enhance its reactivity and binding capabilities. VUF14480 is categorized under small molecule pharmaceuticals, specifically targeting G protein-coupled receptors (GPCRs), which are crucial in mediating various biological responses.
The synthesis of VUF14480 involves several key steps:
VUF14480 exhibits significant reactivity due to its design as a Michael acceptor. It has been shown to react covalently with thiol-containing compounds such as glutathione and cysteine ethyl ester. In laboratory experiments:
These reactions are crucial for understanding how VUF14480 interacts with biological targets at a molecular level.
VUF14480 acts primarily as a partial agonist at the human histamine H4 receptor. Upon binding:
This dual action suggests that VUF14480 can modulate histamine signaling effectively, making it a candidate for therapeutic applications in conditions like asthma or allergic rhinitis .
VUF14480 possesses several notable physical and chemical properties:
VUF14480 is primarily explored for its potential therapeutic applications in:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6